molecular formula C16H13BrN4O B6454887 N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549052-01-7

N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454887
CAS No.: 2549052-01-7
M. Wt: 357.20 g/mol
InChI Key: ORCLYYCYHMWQAK-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic compound. It contains an imidazo[1,2-b]pyridazine core, which is a type of azine, a class of organic compounds containing a nitrogen-based hetero-aromatic ring . The compound also has a cyclopropyl group attached to the imidazo[1,2-b]pyridazine core, and a carboxamide group at the 6-position of the pyridazine ring. The presence of a bromophenyl group suggests that this compound might have been synthesized for specific reactivity or biological activity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazo[1,2-b]pyridazine ring system, which is a bicyclic structure containing two nitrogen atoms . The bromophenyl group would add significant molecular weight to the compound, and the bromine atom could be involved in various interactions due to its size and polarizability.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-rich nitrogen atoms in the imidazo[1,2-b]pyridazine core and the electron-withdrawing bromine atom on the phenyl ring. The carboxamide group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase the compound’s overall polarity and potentially its boiling and melting points .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, due to the presence of the biologically relevant imidazo[1,2-b]pyridazine core . Future research could focus on exploring the biological activity of this compound and related derivatives.

Properties

IUPAC Name

N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCLYYCYHMWQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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